molecular formula C8H10N2 B1589700 Indolin-4-amine CAS No. 52537-01-6

Indolin-4-amine

Cat. No. B1589700
CAS RN: 52537-01-6
M. Wt: 134.18 g/mol
InChI Key: MXXKDNVTCQXXHU-UHFFFAOYSA-N
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Description



  • Indolin-4-amine is a bicyclic organic heterocyclic compound.

  • It consists of a benzene ring fused with a five-membered nitrogenous ring.

  • The indole nucleus is found in many bioactive compounds and synthetic drug molecules.

  • It has diverse biological and pharmaceutical activities.





  • Synthesis Analysis



    • Indolin-4-amine can be synthesized using various methods, including chiron approaches and umpolung strategies.

    • Chiron approaches involve the construction of enantiopure heterocycles.

    • Umpolung allows the C2 and C3 positions of indole to behave as electrophiles.





  • Molecular Structure Analysis



    • The molecular formula of indolin-4-amine is C8H10N2 .

    • It has a benzene ring fused with a five-membered nitrogenous ring.





  • Chemical Reactions Analysis



    • Indolin-4-amine can undergo various chemical reactions, including electrophilic substitution and nucleophilic addition.

    • Specific reactions would depend on the functional groups attached to the indole ring.





  • Physical And Chemical Properties Analysis



    • Indolin-4-amine is a solid compound.

    • It is generally kept in a dark place under an inert atmosphere at temperatures between 2°C and 8°C.




  • Scientific Research Applications

    Synthesis and Chemical Applications

    Research on indolin-4-amine focuses on innovative synthetic methods and their applications in creating complex molecules. One study describes the preparation of 3-diazoindolin-2-imines through a cascade reaction involving indoles and sulfonylazides, leading to the creation of 2,3-diaminoindoles and imidazo[4,5-b]indoles (Sheng et al., 2014). Another investigation presents a method for the C4-aminated indole scaffold, frequently found in natural products and biologically active compounds, highlighting a simple synthetic route for the amidation of indoles at the C4 position (Lanke & Prabhu, 2017).

    Biological and Medicinal Research

    Indolin-4-amine derivatives have been evaluated for their potential therapeutic applications, particularly in the context of neurodegenerative diseases and cancer. N-propyl-N-(4-pyridinyl)-1H-indol-1-amine (besipirdine) and related analogs were synthesized and assessed for their utility in treating Alzheimer's disease, with besipirdine being selected for clinical development due to its promising biological evaluation (Klein et al., 1996). Moreover, a study on Schiff bases of isatin, a derivative of indolin-2-one, demonstrated cytotoxic activities against various human cancer cell lines, underscoring the potential of these compounds in cancer research (Azizian et al., 2012).

    Safety And Hazards



    • Indolin-4-amine is toxic if swallowed, inhaled, or in contact with skin.

    • It causes skin irritation and serious eye damage.

    • Proper safety precautions should be followed when handling this compound.




  • Future Directions



    • Further research on indolin-4-amine derivatives could explore their potential as anticancer, antibacterial, anti-inflammatory, and other therapeutic agents.

    • Investigate novel synthetic routes and evaluate their biological activities.




    Please note that the information provided here is a general overview, and specific details would require referencing relevant scientific literature12. Future research may uncover additional applications and properties of indolin-4-amine. 🌟


    properties

    IUPAC Name

    2,3-dihydro-1H-indol-4-amine
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C8H10N2/c9-7-2-1-3-8-6(7)4-5-10-8/h1-3,10H,4-5,9H2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    MXXKDNVTCQXXHU-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1CNC2=CC=CC(=C21)N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C8H10N2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID60456463
    Record name INDOLIN-4-AMINE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60456463
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    134.18 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Indolin-4-amine

    CAS RN

    52537-01-6
    Record name INDOLIN-4-AMINE
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID60456463
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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